UNC0224

Übersicht

Beschreibung

Diese Enzyme sind für die Methylierung von Lysin 9 am Histon 3 (H3K9) verantwortlich, was eine entscheidende Rolle bei der Regulation der Genexpression spielt . UNC0224 wurde in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, diese Enzyme mit hoher Spezifität und Wirksamkeit zu hemmen, weit verbreitet eingesetzt .

Vorbereitungsmethoden

Die Synthese von UNC0224 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturregelungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion .

Analyse Chemischer Reaktionen

UNC0224 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Nukleophile und Elektrophile, die spezifische Stellen am Molekül angreifen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitäts-Beziehung der Verbindung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

UNC0224 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Epigenetik, Krebsbiologie und Stammzellforschung . In der Epigenetik wird this compound verwendet, um die Rolle der Histonmethylierung bei der Genexpression und der Chromatinstruktur zu untersuchen . In der Krebsbiologie hat es sich gezeigt, dass es das Wachstum von Krebszellen durch Reduzierung der Expression von Genen hemmt, die mit Metastasierung und Therapieresistenz assoziiert sind . In der Stammzellforschung wird this compound verwendet, um somatische Zellen in pluripotente Stammzellen umzuprogrammieren, die dann zu verschiedenen Zelltypen für therapeutische Zwecke differenziert werden können .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die aktive Stelle von EHMT1 und EHMT2, wodurch deren enzymatische Aktivität gehemmt wird . Diese Hemmung verhindert die Methylierung von H3K9, was zu Veränderungen der Genexpression und der Chromatinstruktur führt . Die molekularen Zielstrukturen von this compound sind die Lysin-Bindungskanäle von EHMT1 und EHMT2, die für deren katalytische Aktivität entscheidend sind . Durch Blockieren dieser Kanäle reduziert this compound effektiv die Methylierung von H3K9 und verändert die Expression von Genen, die an verschiedenen zellulären Prozessen beteiligt sind .

Wirkmechanismus

UNC0224 exerts its effects by binding to the active site of EHMT1 and EHMT2, thereby inhibiting their enzymatic activity . This inhibition prevents the methylation of H3K9, leading to changes in gene expression and chromatin structure . The molecular targets of this compound are the lysine-binding channels of EHMT1 and EHMT2, which are crucial for their catalytic activity . By blocking these channels, this compound effectively reduces the methylation of H3K9 and alters the expression of genes involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

UNC0224 ist unter den Histon-Methyltransferase-Inhibitoren einzigartig aufgrund seiner hohen Spezifität und Wirksamkeit für EHMT1 und EHMT2 . Ähnliche Verbindungen umfassen BIX-01294, UNC0638 und A-366, die ebenfalls Histon-Methyltransferasen hemmen, jedoch mit unterschiedlichen Selektivitätsprofilen und Potenzen . Zum Beispiel ist BIX-01294 weniger selektiv und hemmt neben EHMT1 und EHMT2 auch andere Methyltransferasen . UNC0638 ist selektiver, aber im Vergleich zu this compound weniger potent . A-366 hat eine ähnliche Potenz, aber ein anderes Selektivitätsprofil, was this compound zu einem wertvollen Werkzeug macht, um die spezifischen Rollen von EHMT1 und EHMT2 in verschiedenen biologischen Prozessen zu untersuchen .

Biologische Aktivität

UNC0224 is a selective inhibitor targeting the G9a and GLP (G9a-like protein) histone methyltransferases, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. This compound has garnered attention due to its potent inhibitory effects and its potential therapeutic applications.

This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, both of which play critical roles in the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with transcriptional repression, influencing gene expression patterns crucial for cell differentiation, proliferation, and survival. The compound exhibits IC50 values of 15 nM for G9a and 20 nM for GLP, indicating its high potency as an inhibitor .

Selectivity

The selectivity profile of this compound is noteworthy, as it demonstrates over 1000-fold selectivity for G9a over other methyltransferases , making it a valuable tool for studying the specific roles of G9a in biological systems . The compound's Ki value is reported to be 2.6 nM , further underscoring its effectiveness in targeting these enzymes .

Comparative Potency

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Ratio |

|---|---|---|---|---|

| This compound | G9a | 15 | 2.6 | >1000 (vs others) |

| UNC0638 | G9a/GLP | 10 | N/A | N/A |

| BIX01294 | G9a/GLP | 300 | N/A | N/A |

Case Studies

- Inhibition Effects on Tumor Cells : In a study investigating the effects of this compound on cancer cell lines, treatment with this compound led to reduced cell proliferation and increased apoptosis in various tumor models. This suggests that inhibiting G9a may reverse oncogenic transcriptional programs .

- Neurodegenerative Disorders : Research indicates that this compound may have therapeutic potential in neurodegenerative diseases by modulating gene expression related to neuronal survival and function. In models of neurodegeneration, this compound treatment improved neuronal viability and function .

- Embryonic Development : The role of G9a in embryonic development has been studied using this compound. The compound was shown to affect the differentiation pathways in embryonic stem cells, highlighting its implications in developmental biology .

Molecular Studies

This compound's binding affinity and selectivity were elucidated through crystallography studies, which revealed that the compound forms specific interactions with the active site residues of G9a and GLP. These studies provide insight into how structural modifications can enhance potency and selectivity .

Eigenschaften

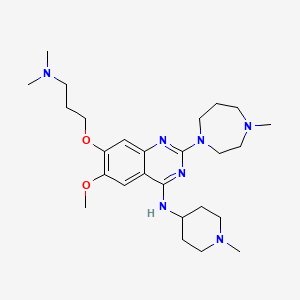

IUPAC Name |

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?

A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]

Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?

A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.

Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?

A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.